[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone
Description
This compound is a thieno[2,3-c]pyrazole derivative substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a morpholino methanone moiety at position 3. Its molecular formula is C₁₂H₁₁F₃N₂O₂S, with a molecular weight of 328.3 g/mol (CAS: 338400-49-0) . The morpholino group enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. It has been marketed as a high-purity fluorinated compound but is currently listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-17-11-7(9(16-17)12(13,14)15)6-8(21-11)10(19)18-2-4-20-5-3-18/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISKVYUEUFHHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCOCC3)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Biological Activity
The compound 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone , also known as a thiophene carboxamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 236.21 g/mol. It features a thieno[2,3-c]pyrazole core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₃N₂OS |
| Molecular Weight | 236.21 g/mol |
| CAS Number | 338982-22-2 |
| Melting Point | 88-92 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. In one study, various pyrazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds similar to 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone demonstrated potent activity against several strains of bacteria and fungi. For instance, a related pyrazole derivative showed an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against Shigella flexneri and Candida albicans, outperforming standard antibiotics such as gentamicin and amphotericin B .
Anti-inflammatory Properties
The compound's potential anti-inflammatory properties have also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 by acting on inflammasomes. This mechanism was highlighted in a study where certain pyrazole derivatives inhibited LPS-induced nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds within this structural class can inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO is significant for conditions like gout and hyperuricemia. For example, related compounds exhibited IC50 values ranging from 72.4 µM to 75.6 µM, indicating moderate inhibitory activity .
Study 1: Antifungal Activity Evaluation
A series of novel pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Among these, one derivative exhibited higher antifungal activity than the commercial fungicide boscalid, suggesting that modifications in the pyrazole structure can lead to enhanced efficacy against fungal pathogens .
Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds could significantly reduce the levels of inflammatory cytokines in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with analogues:
| Compound Name | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Key Features | Availability |
|---|---|---|---|---|---|
| 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-ylmethanone | Morpholino methanone | C₁₂H₁₁F₃N₂O₂S | 328.3 | High solubility due to morpholine; discontinued | Discontinued |
| N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | 4-Ethoxyphenyl carboxamide | C₁₆H₁₄F₃N₃O₂S | 369.36 | Increased lipophilicity from ethoxyphenyl group | Available (ChemSpider ID: 21759311) |
| 4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | Triazole-thiol | C₁₁H₁₀F₃N₅S₂ | 333.36 | Thiol group enhances metal-binding potential | Available (CAS: 865659-97-8) |
| [4-(methanesulfonyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone | Methanesulfonyl piperazinyl | C₁₈H₁₇F₃N₄O₃S₂ | 458.48 | Sulfonyl group improves solubility and stability | Available (3 mg, Y504-9567) |
Commercial and Research Availability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
